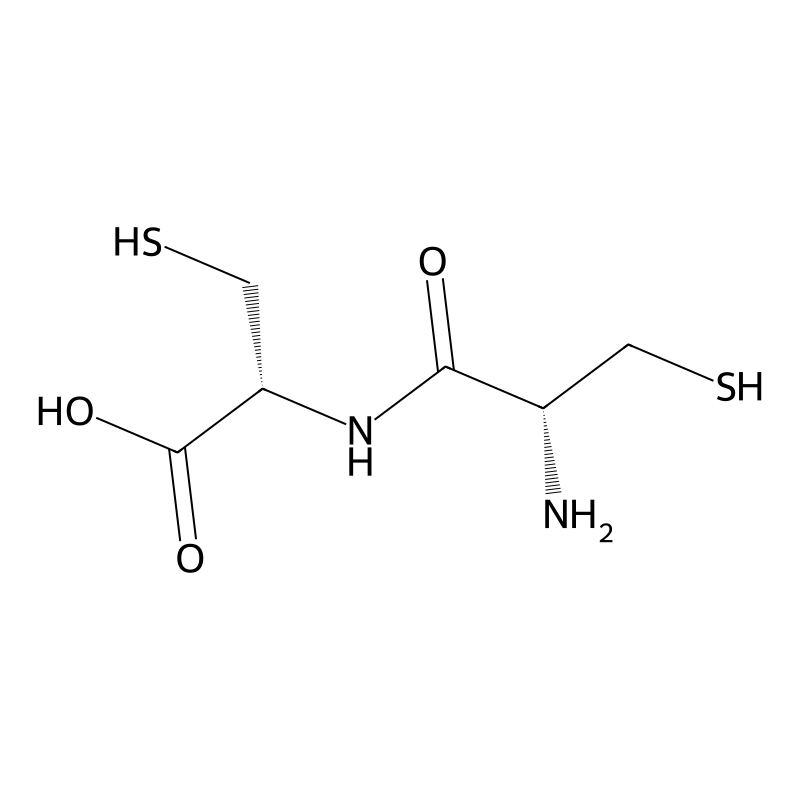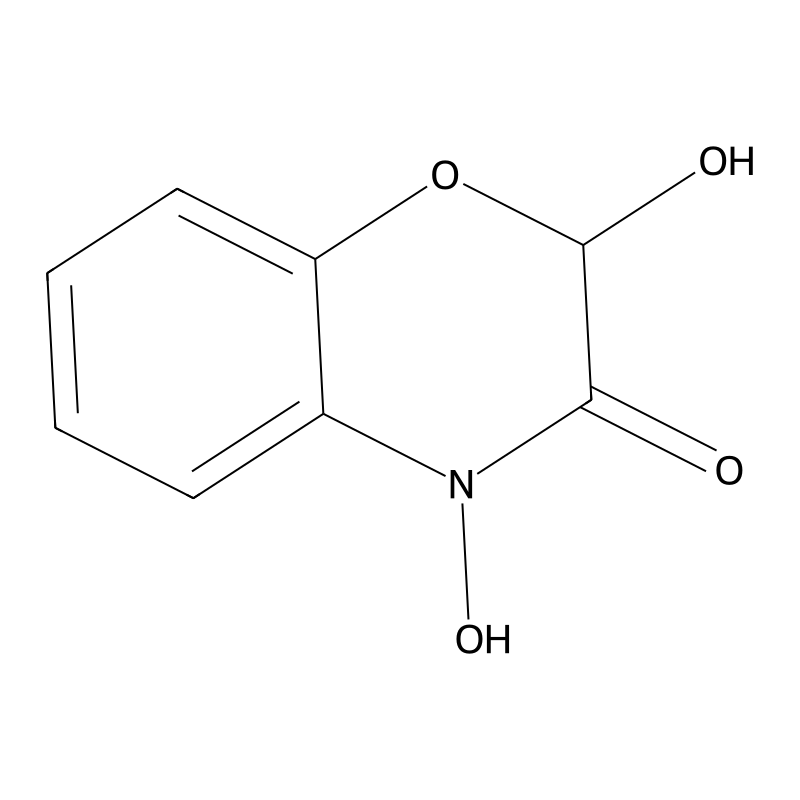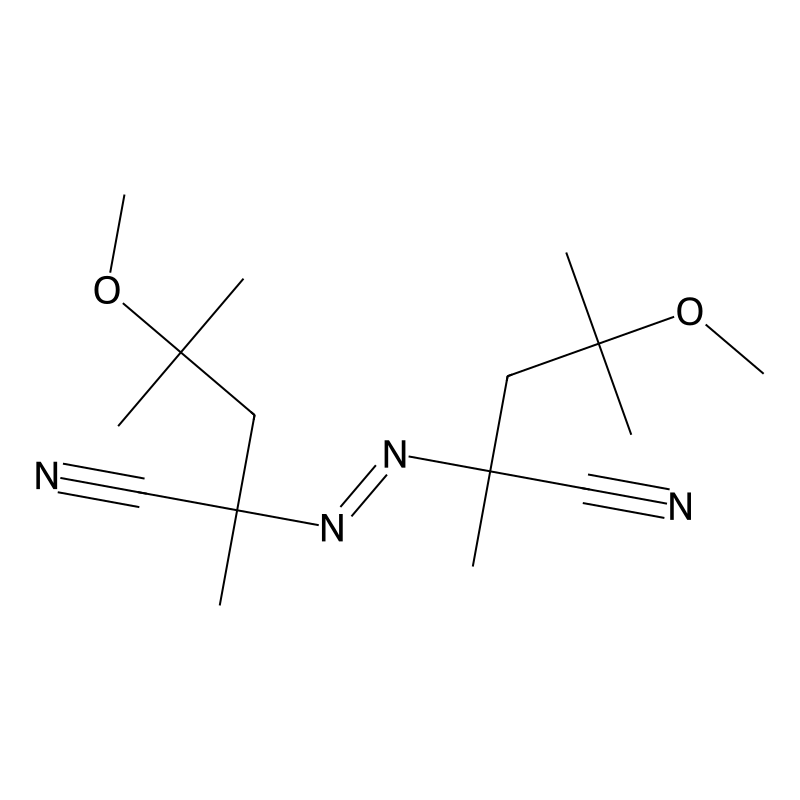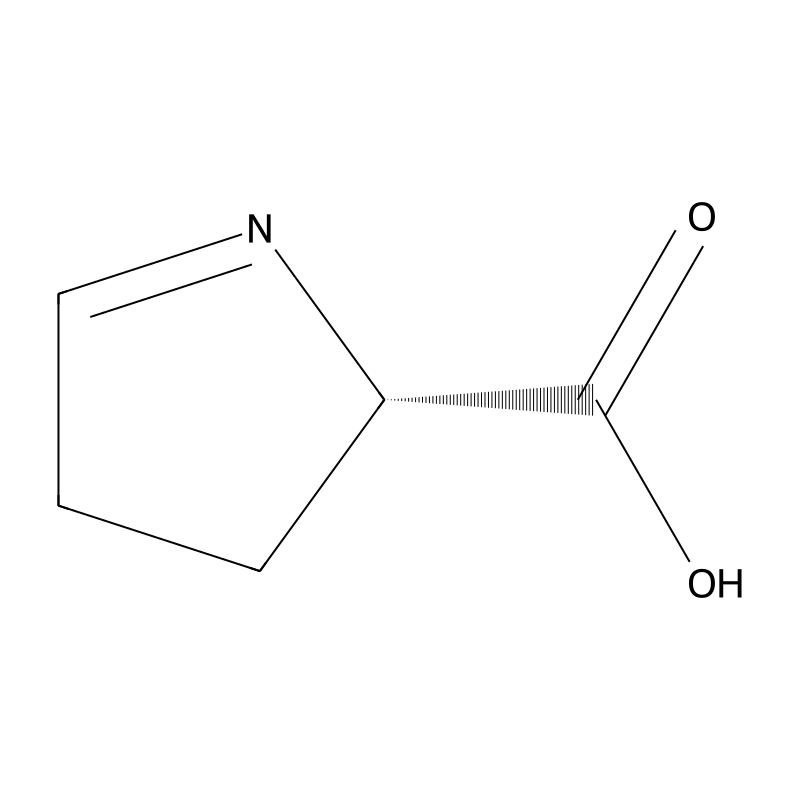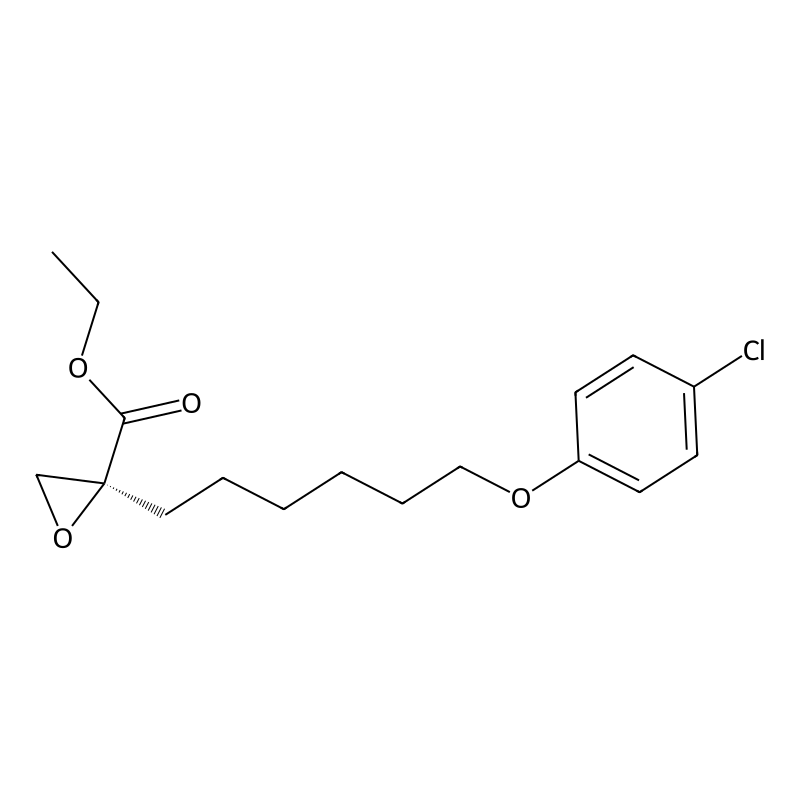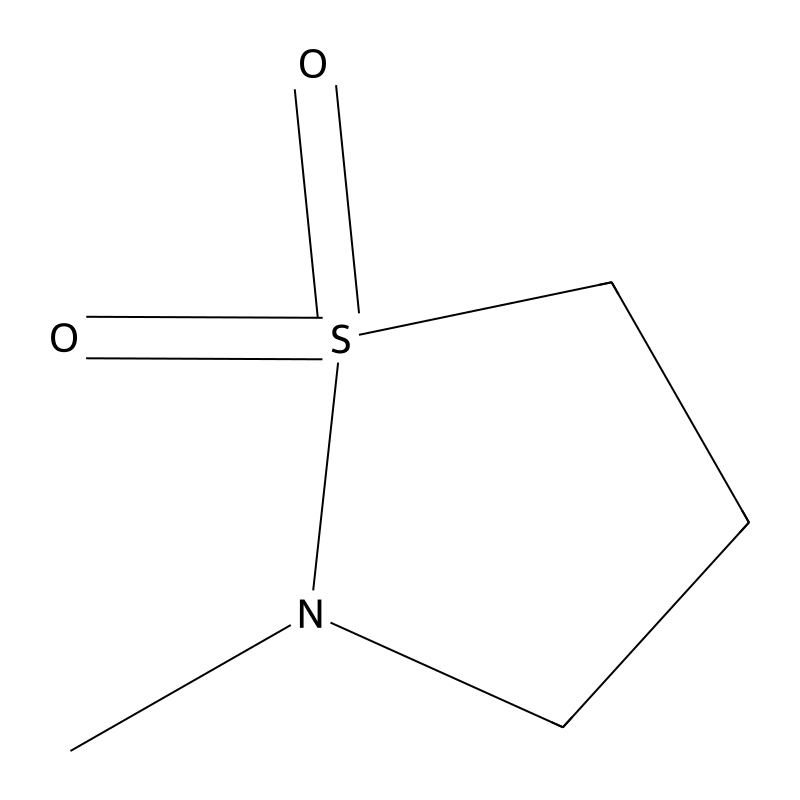Unii-BD22Q5WK25
Catalog No.
S530014
CAS No.
262376-75-0
M.F
C16H12ClNOS
M. Wt
301.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
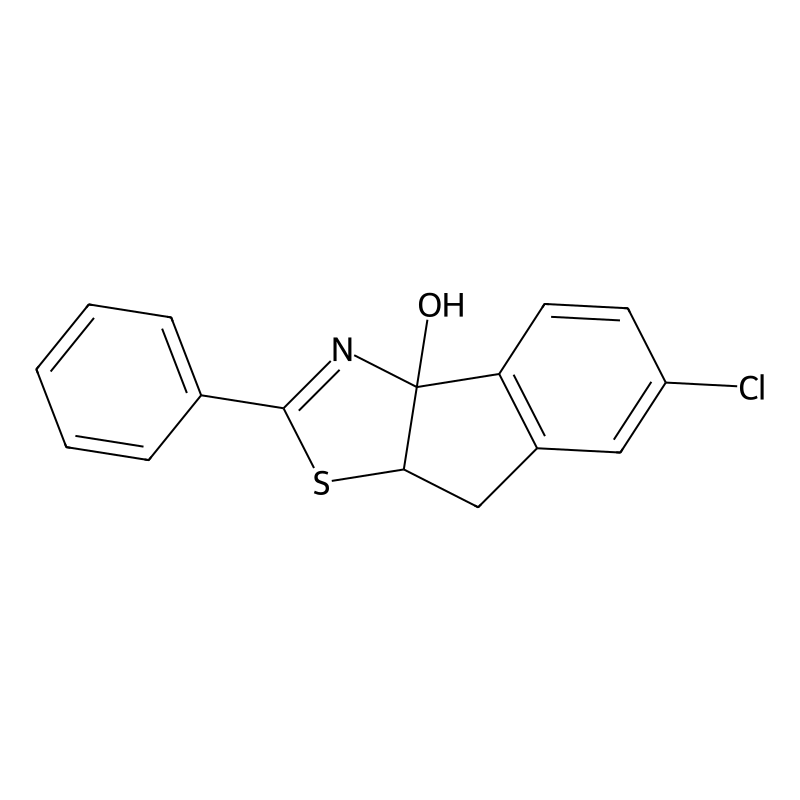
Content Navigation
CAS Number
262376-75-0
Product Name
Unii-BD22Q5WK25
IUPAC Name
6-chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol
Molecular Formula
C16H12ClNOS
Molecular Weight
301.8 g/mol
InChI
InChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2
InChI Key
RUBKYBIDEVUTQU-UHFFFAOYSA-N
SMILES
C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O
Solubility
Soluble in DMSO
Synonyms
HMR-1426; HMR1426; HMR 1426; 1426
Canonical SMILES
C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O
Description
The exact mass of the compound Unii-BD22Q5WK25 is 301.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
3.7
Exact Mass
301.03
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2023-07-15
1: Ortmann S, Kampe J, Gossel M, Bickel M, Geisen K, Jähne G, Lang HJ, Klaus S. The novel antiobesic HMR1426 reduces food intake without affecting energy expenditure in rats. Obes Res. 2004 Aug;12(8):1290-7. PubMed PMID: 15340112.
2: Bickel M, Gossel M, Geisen K, Jaehne G, Lang HJ, Rosenburg R, Sandow J. Analysis of the anorectic efficacy of HMR1426 in rodents and its effects on gastric emptying in rats. Int J Obes Relat Metab Disord. 2004 Feb;28(2):211-21. PubMed PMID: 14663491.
2: Bickel M, Gossel M, Geisen K, Jaehne G, Lang HJ, Rosenburg R, Sandow J. Analysis of the anorectic efficacy of HMR1426 in rodents and its effects on gastric emptying in rats. Int J Obes Relat Metab Disord. 2004 Feb;28(2):211-21. PubMed PMID: 14663491.
Explore Compound Types
Get ideal chemicals from 750K+ compounds
